molecular formula C12H13N3O3 B1626680 5-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole CAS No. 150187-64-7

5-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Cat. No.: B1626680
CAS No.: 150187-64-7
M. Wt: 247.25 g/mol
InChI Key: CXFMGDIFPKDLMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a heterocyclic compound that features a nitro group and a tetrahydropyranyl substituent on an indazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole typically involves the nitration of 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful temperature management to avoid decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of automated systems for temperature and reaction control can enhance the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under suitable conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Reduction: 5-Amino-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.

    Substitution: Various substituted indazoles depending on the nucleophile used.

Scientific Research Applications

5-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole depends on its specific application. In medicinal chemistry, the nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets. The tetrahydropyranyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with molecular targets such as enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is unique due to its indazole core, which imparts distinct electronic and steric properties compared to pyrazole derivatives. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

5-nitro-1-(oxan-2-yl)indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c16-15(17)10-4-5-11-9(7-10)8-13-14(11)12-3-1-2-6-18-12/h4-5,7-8,12H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXFMGDIFPKDLMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C=C(C=C3)[N+](=O)[O-])C=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30569059
Record name 5-Nitro-1-(oxan-2-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30569059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150187-64-7
Record name 5-Nitro-1-(oxan-2-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30569059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 5-nitroindazole (20.0 g, 123 mmol) in methylene chloride (400 ml) were added 3,4-dihydro-2H-pyran (16.8 ml, 184 mmol) and p-toluenesulfonic acid (4.22 g, 24.5 mmol) at room temperature, and stirred for 2 hours. After the reaction solution was concentrated, a saturated aqueous sodium hydrogencarbonate solution was added thereto, followed by extraction with chloroform. The organic layer was dried over anhydrous magnesium sulfate and distilled under reduced pressure to remove the solvent, and resulting residue was purified by a silica gel column chromatography (eluent: hexane/ethyl acetate=5/1) to obtain 5-nitro-1-tetrahydro-2H-pyran-2-yl-1H-indazole (26.6 g, 88%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
16.8 mL
Type
reactant
Reaction Step One
Quantity
4.22 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A suspension of 5-nitro-1H-indazole (24.4 g, 150 mmol) and p-TSA (2.58 g, 14.98 mmol) in DCM (1000 mL) was treated with 3,4-dihydro-2H-pyran (41.0 mL, 449 mmol) over 5 min to provide a solution that was stirred at RT for 6 hr. The resulting dark reaction mixture was added to 2 M NaOH (250 mL) and the organic layer was separated, dried and then concentrated in vacuo to afford a black oil. This material was purified by filtering through a plug of silica (˜700 g), loading and eluting with DCM (>12 L) to yield 5-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole as a pale yellow solid (34.02 g, 133 mmol, 89% yield); Rt 2.06 min, no ionisation observed; 1H NMR (400 MHz, CDCl3) δ: 1.70-1.78 (3H, over-lapping m), 2.14 (2H, m), 2.51 (1H, m), 3.76 (1H, ddd), 4.01 (1H, m), 5.77 (1H, dd), 7.69 (1H, d), 8.21 (1H, d), 8.27 (1H, dd), 8.71 (1H, dd).
Quantity
24.4 g
Type
reactant
Reaction Step One
Name
Quantity
2.58 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
41 mL
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Reactant of Route 2
Reactant of Route 2
5-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Reactant of Route 3
Reactant of Route 3
5-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Reactant of Route 4
Reactant of Route 4
5-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Reactant of Route 5
5-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Reactant of Route 6
Reactant of Route 6
5-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.